molecular formula C19H24FN3O B2858732 N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide CAS No. 1375980-39-4

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide

Cat. No. B2858732
CAS RN: 1375980-39-4
M. Wt: 329.419
InChI Key: SSQBCCIPKMTMJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide” is defined by its molecular formula, C18H24FN3O. The InChI code, a textual identifier for chemical substances, for a similar compound, 2-cyano-N- (4-fluorophenyl)acetamide, is 1S/C9H7FN2O/c10-7-1-3-8 (4-2-7)12-9 (13)5-6-11/h1-4H,5H2, (H,12,13) .


Physical And Chemical Properties Analysis

The physical form of “N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide” is solid. It has a molecular weight of 317.408. The storage temperature for a similar compound, 2-cyano-N- (4-fluorophenyl)acetamide, is room temperature .

Safety and Hazards

The safety information for a similar compound, 2-cyano-N- (4-fluorophenyl)acetamide, includes a warning signal word and the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl-[2-(4-fluorophenyl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c1-19(13-21,15-4-5-15)22-18(24)12-23(17-8-9-17)11-10-14-2-6-16(20)7-3-14/h2-3,6-7,15,17H,4-5,8-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQBCCIPKMTMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(CCC2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide

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